3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Physicochemical profiling Drug design Ionization behavior

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4513-93-3) is a C7H9NO2 heterocyclic building block belonging to the pyrrole-2-carboxylic acid class, featuring methyl substituents at the 3- and 5-positions of the pyrrole ring. It is a crystalline solid with a melting point of 124–126 °C and a predicted pKa of 5.37 ± 0.50, reflecting the electron-donating effect of the dimethyl substitution pattern.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 4513-93-3
Cat. No. B1305948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1H-pyrrole-2-carboxylic acid
CAS4513-93-3
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C(=O)O)C
InChIInChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
InChIKeyXQGVQRPSTODODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4513-93-3): Procurement-Ready Physicochemical and Industrial Relevance Profile


3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4513-93-3) is a C7H9NO2 heterocyclic building block belonging to the pyrrole-2-carboxylic acid class, featuring methyl substituents at the 3- and 5-positions of the pyrrole ring. It is a crystalline solid with a melting point of 124–126 °C and a predicted pKa of 5.37 ± 0.50, reflecting the electron-donating effect of the dimethyl substitution pattern . With a calculated LogP of approximately 1.34, it exhibits markedly higher lipophilicity than the unsubstituted parent pyrrole-2-carboxylic acid (LogP ~0.71) [1]. The compound is associated with 212 patents in the PubChemLite database, underscoring significant industrial and pharmaceutical research relevance as a synthetic intermediate [2].

Why Generic Substitution of 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid with Other Pyrrole Carboxylic Acid Isomers Fails: Physicochemical and Regiochemical Non-Interchangeability


Pyrrole carboxylic acid derivatives with identical molecular formulae (C7H9NO2) are not interchangeable in synthesis or procurement because the position of methyl substituents and the carboxylic acid group on the pyrrole ring dictates pKa, lipophilicity, hydrogen-bonding geometry, and electrophilic aromatic substitution reactivity [1]. For example, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-13-7) places the carboxyl group at the 3-position, altering its acid strength and steric environment compared to the 2-carboxylic acid isomer . The 3,5-dimethyl-2-carboxylic acid pattern specifically leaves the 4-position electronically activated and sterically accessible for further functionalization, a regiochemical feature exploited in the synthesis of Sunitinib-related intermediates such as 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 5442-91-1) [2]. Substituting a 2,4-dimethyl-3-carboxylic acid or a 4,5-dimethyl-2-carboxylic acid isomer into a synthetic route optimized for the 3,5-dimethyl-2-carboxylic acid scaffold will predictably yield different regiochemical outcomes, altered reaction kinetics, or complete synthetic failure [3].

Quantitative Comparative Evidence Guide: Why 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4513-93-3) Is Differentiated from Its Closest Analogs


pKa Shift of Approximately +0.9 Log Units vs. Unsubstituted Pyrrole-2-carboxylic acid Confers Altered Ionization at Physiological pH

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid exhibits a predicted pKa of 5.37 ± 0.50, compared to the experimentally determined pKa of 4.45 (at 20 °C) for unsubstituted pyrrole-2-carboxylic acid . This represents an upward shift of approximately 0.9 pKa units, attributable to the electron-donating inductive effect of the two methyl groups at positions 3 and 5, which destabilize the carboxylate anion relative to the unsubstituted parent . A ChemBase computational estimate yields a pKa of 3.49 for the target compound, though the ChemicalBook predicted value of 5.37 ± 0.50 is more consistent with the expected substituent effect direction [1]. At pH 7.4, the target compound exhibits a calculated LogD of -2.03, indicating substantial ionization, whereas at pH 5.5 the LogD is -0.65 [1].

Physicochemical profiling Drug design Ionization behavior

Lipophilicity Increase of ~0.6 LogP Units Over Unsubstituted Pyrrole-2-carboxylic acid Enhances Organic-Phase Partitioning

The target compound has a calculated LogP (consensus) of approximately 1.34 (ChemBase: 1.34; Bidepharm XLOGP3: 1.34; iLOGP: 1.25), compared to a LogP of 0.71–0.80 for unsubstituted pyrrole-2-carboxylic acid (CAS 634-97-9) [1]. This represents a lipophilicity increase of approximately 0.6 log units, meaning the dimethyl derivative partitions roughly 4-fold more favorably into organic phases. Notably, the positional isomer 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-13-7) has a nearly identical LogP of ~1.35, indicating that the total carbon count, not the regiochemistry of methyl substitution, is the primary driver of lipophilicity within this isomer series .

Lipophilicity LogP Drug-likeness Extraction efficiency

Melting Point Depression of ~80 °C vs. Unsubstituted Pyrrole-2-carboxylic acid Facilitates Handling and Formulation

3,5-Dimethyl-1H-pyrrole-2-carboxylic acid melts at 124–126 °C, compared to 204–208 °C (with decomposition) for unsubstituted pyrrole-2-carboxylic acid . This represents a melting point depression of approximately 80 °C. The positional isomer 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reported to melt at 200–205 °C (with decomposition), similar to the unsubstituted parent rather than the 3,5-dimethyl-2-carboxylic acid isomer [1]. The lower melting point of the target compound is consistent with the asymmetric 3,5-dimethyl substitution pattern disrupting crystal packing relative to both the unsubstituted and the 2,4-dimethyl-3-carboxylic acid isomers.

Thermal properties Solid-state handling Crystallinity

Patent Portfolio of 212 Filings Demonstrates Established Industrial Utility and Synthetic Precedence vs. Less-Documented Analogs

According to PubChemLite, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid is referenced in 212 patents, compared to only 1 literature publication [1]. This patent-to-literature ratio of approximately 212:1 strongly indicates that this compound is predominantly utilized as a proprietary industrial intermediate rather than as a subject of open academic investigation. In contrast, the positional isomer 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is primarily documented as an intermediate for Sunitinib synthesis via the 5-formyl derivative route, whereas the 3,5-dimethyl-2-carboxylic acid scaffold is used for the 4-(ethoxycarbonyl) Sunitinib impurity/intermediate pathway [2]. The high patent count provides extensive synthetic precedence, experimental procedures, and characterization data embedded in the patent literature, reducing procurement and process development risk.

Patent landscape Industrial relevance Synthetic precedent

Regiochemical Advantage: The 3,5-Dimethyl-2-carboxylic acid Scaffold Uniquely Enables Direct 4-Position Electrophilic Functionalization for Sunitinib-Related Intermediates

In the pyrrole ring, electrophilic aromatic substitution occurs preferentially at the α-positions (2- and 5-) when these positions are unsubstituted, but when the 2-position bears a carboxylic acid (electron-withdrawing) and the 3- and 5-positions bear methyl groups (electron-donating, sterically blocking), the 4-position becomes the unique accessible site for further electrophilic functionalization [1]. This regiochemical logic is exploited in the conversion of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid to 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 5442-91-1), a documented Sunitinib impurity/intermediate [2]. By contrast, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid presents a different regiochemical landscape: with methyl groups at 2- and 4-positions and carboxyl at 3-position, the 5-position is the preferred site for formylation, leading to the alternative Sunitinib intermediate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [3]. These two scaffolds are not synthetically interchangeable and lead to different downstream intermediates.

Regioselective synthesis Sunitinib intermediates Electrophilic aromatic substitution

Commercial Purity Benchmarking: ≥97% Purity with Batch-Specific QC Documentation (NMR, HPLC, LC-MS) Enables Direct Use Without Repurification

Multiple reputable suppliers offer 3,5-dimethyl-1H-pyrrole-2-carboxylic acid at ≥97% purity with accompanying batch-specific analytical documentation. Sigma-Aldrich (via Ambeed) lists the compound at 97% purity . Synblock specifies NLT 98% purity and provides NMR, HPLC, and LC-MS documentation per batch . Bidepharm offers standard purity of 97% with NMR, HPLC, and GC batch QC reports . AKSci specifies a minimum purity of 95% . This multi-supplier availability at consistently high purity levels reduces single-source procurement risk. In contrast, less common positional isomers such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid are typically offered at 95% purity with less extensive QC documentation from fewer suppliers [1].

Purity specification Quality control Batch reproducibility

Optimal Procurement and Application Scenarios for 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS 4513-93-3) Based on Quantitative Differentiation Evidence


Synthesis of 4-Substituted Pyrrole Derivatives for Kinase Inhibitor Scaffolds and Sunitinib-Related Intermediates

When the synthetic objective is 4-position functionalization of a dimethylpyrrole-2-carboxylic acid scaffold—such as the preparation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 5442-91-1), a documented Sunitinib intermediate and impurity marker [1]—3,5-dimethyl-1H-pyrrole-2-carboxylic acid is the mandatory starting material. The 2,4-dimethyl-3-carboxylic acid isomer cannot substitute because electrophilic substitution is directed to the 5-position rather than the 4-position, yielding a different regioisomeric product series [2]. The compound's melting point of 124–126 °C facilitates thermal activation in electrophilic substitution reactions without decomposition, unlike the higher-melting positional isomer (~200–205 °C with decomposition).

Parallel Medicinal Chemistry Libraries Requiring Enhanced Lipophilicity for CNS or Intracellular Target Engagement

For medicinal chemistry programs where the pyrrole-2-carboxylic acid scaffold needs increased membrane permeability, the +0.6 LogP enhancement of the 3,5-dimethyl derivative (LogP ~1.34) over the unsubstituted parent (LogP ~0.71) [1] can be decisive. This lipophilicity gain, achieved without adding rotatable bonds or hydrogen-bond donors, preserves ligand efficiency metrics while improving predicted passive membrane diffusion. The compound's predicted pKa of ~5.37 [2] means that at physiological pH 7.4, a significant fraction remains in the neutral form, further favoring membrane partitioning relative to the more acidic unsubstituted pyrrole-2-carboxylic acid (pKa 4.45) . This physicochemical profile is particularly relevant for CNS-targeted programs where the BBB penetration probability is sensitive to LogP and ionization state.

Industrial Process Chemistry with QC Documentation Requirements for Regulatory Starting Materials

When 3,5-dimethyl-1H-pyrrole-2-carboxylic acid is used as a regulatory starting material (RSM) or GMP intermediate, the multi-supplier availability at ≥97% purity with batch-specific NMR, HPLC, and LC-MS documentation [1][2] directly supports quality-by-design (QbD) filings and impurity fate-and-purge studies. The compound's 212-patent portfolio provides extensive prior art for synthetic route scouting, impurity profiling, and analytical method development, reducing the burden of process validation. Storage at 2–8 °C with light protection is a manageable requirement compatible with standard pharmaceutical warehouse infrastructure.

Building Block Procurement for Diversity-Oriented Synthesis Where Regiochemical Orthogonality to 2,4-Dimethyl-3-carboxylic Acid Is Required

In diversity-oriented synthesis (DOS) campaigns or fragment-based drug discovery (FBDD) libraries, the 3,5-dimethyl-2-carboxylic acid scaffold and the 2,4-dimethyl-3-carboxylic acid scaffold are complementary, non-redundant building blocks that generate structurally and regiochemically distinct product populations [1]. Procuring both isomers enables exploration of two orthogonal chemical spaces from the same C7H9NO2 formula. The 3,5-dimethyl-2-carboxylic acid isomer is the preferred choice when the carboxylic acid needs to be positioned adjacent to a nitrogen for intramolecular hydrogen bonding (e.g., in peptidomimetic design) or when the 4-position is the intended vector for further elaboration [2].

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